

Application Notes and Protocols for AV-15a (AV-380) in Oncology Research

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Compound of Interest		
Compound Name:	AV-15a	
Cat. No.:	B1192251	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

AV-380 (also known as Rilogrotug) is an investigational, potent, humanized IgG1 monoclonal antibody designed to target Growth Differentiation Factor 15 (GDF-15).[1][2] In the field of oncology, AV-380 is primarily being investigated for its therapeutic potential in combating cancer-associated cachexia, a multifactorial syndrome characterized by severe involuntary weight loss, muscle and fat tissue atrophy, anemia, and inflammation.[3][4] Elevated circulating levels of the pro-inflammatory cytokine GDF-15 are strongly correlated with the presence and severity of cachexia in patients with various cancers.[1][3][4] AV-380 is engineered to bind with high affinity to GDF-15, neutralizing its activity and thereby aiming to reverse the catabolic state associated with cachexia.[5][6]

Mechanism of Action

Cancer-associated cachexia is driven by a pro-inflammatory state, with GDF-15 being a key cytokine implicated in this process.[1][3] Tumors in several types of cancer, including colorectal, pancreatic, and prostate cancer, have been shown to overexpress GDF-15.[5] This leads to elevated systemic levels of GDF-15, which in turn induces a catabolic state characterized by the breakdown of muscle and fat.[1][3]

AV-380 exerts its effect by binding to and neutralizing circulating GDF-15. This inhibition is hypothesized to block the downstream signaling pathways that lead to cachexia. Preclinical



Methodological & Application

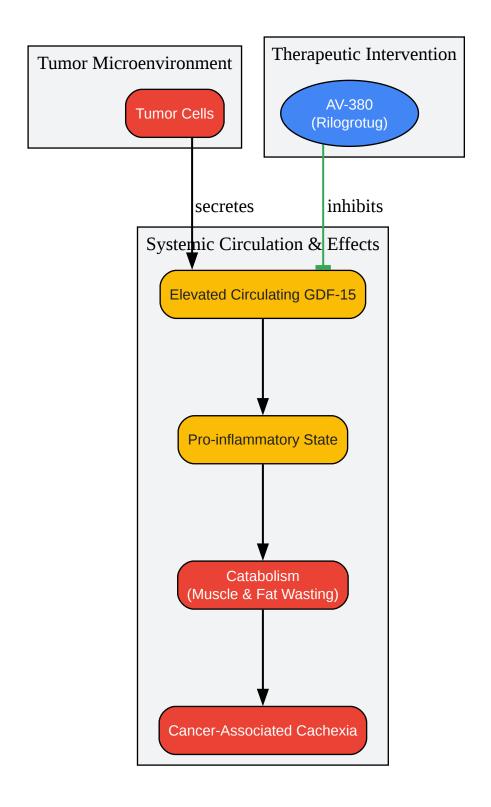
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studies have shown that the inhibition of GDF-15 by AV-380 results in a metabolic switch from catabolism to anabolism, suggesting a reversal of the effects of cachexia.[1][3][7] This intervention has the potential to restore immune function, which is often suppressed in a proinflammatory state, and may allow patients to better tolerate standard-of-care anticancer therapies.[7]

Signaling Pathway

The signaling pathway targeted by AV-380 originates with the overexpression of GDF-15 by tumor cells, leading to systemic inflammation and catabolism, culminating in cancer-associated cachexia. AV-380 acts as an inhibitor in this pathway.





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Caption: AV-380 inhibits the GDF-15 signaling pathway in cancer-associated cachexia.



Data Presentation

While specific quantitative data from clinical trials are pending, preclinical studies have demonstrated the potential of AV-380. The following tables are illustrative of how data from such studies would be presented.

Table 1: Illustrative Preclinical Efficacy of AV-380 in a Cachectic Xenograft Model

Parameter	Control Antibody	AV-380 Treatment	p-value
Change in Body Weight (%)	-15%	+5%	<0.01
Change in Muscle Mass (g)	-1.2g	+0.5g	<0.01
Change in Fat Mass (g)	-2.0g	+0.8g	<0.01
Food Intake (g/day)	3.5g	5.0g	<0.05
Physical Activity (counts/hr)	1500	3000	<0.05

Table 2: Illustrative Safety Profile from a Phase 1b Dose-Escalation Study

Adverse Event (Any Grade)	Dose Level 1 (N=X)	Dose Level 2 (N=X)	Dose Level 3 (N=X)
Fatigue	X%	X%	X%
Nausea	X%	X%	X%
Decreased Appetite	X%	X%	X%
Infusion-related reactions	X%	X%	X%
Dose-Limiting Toxicities	0	0	1



Experimental Protocols

1. Preclinical Evaluation of AV-380 in a Human Tumor Xenograft Cachexia Model

Objective: To assess the in vivo efficacy of AV-380 in reversing cancer-associated cachexia in a mouse model.

Materials:

- HT-1080 human fibrosarcoma cells
- Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
- AV-380 (Rilogrotug)
- Isotype control antibody (e.g., human IgG1)
- Cell culture medium and supplements
- Sterile saline or other appropriate vehicle
- Comprehensive Laboratory Animal Monitoring System (CLAMS)

Experimental Workflow:



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Caption: Workflow for preclinical evaluation of AV-380 in a cachexia mouse model.

Procedure:



- Cell Culture and Implantation: HT-1080 human fibrosarcoma cells are cultured and then implanted subcutaneously into immunocompromised mice. These mice are known to develop cachexia and have elevated plasma GDF15 levels.[3][4]
- Cachexia Development and Group Assignment: Monitor the mice for tumor growth and the onset of cachexia (e.g., significant body weight loss). Once cachexia is established, randomize the animals into treatment and control groups.
- Treatment Administration: Administer AV-380 to the treatment group and a control antibody to the control group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
- Metabolic Monitoring: Place the mice in a Comprehensive Laboratory Animal Monitoring System (CLAMS) to measure food intake, energy expenditure, resting energy expenditure, and physical activity.[1][3]
- Endpoint Analysis: At the end of the study, measure final body weight, tumor volume, and the mass of muscle, fat, and organs.[1][3] Analyze plasma for GDF-15 levels.
- Statistical Analysis: Compare the outcomes between the AV-380 and control groups to determine the statistical significance of any observed effects.
- 2. Protocol Outline for a Phase 1b Dose-Escalation Clinical Trial of AV-380

Study Title: A Phase 1b Dose-Escalation Study of AV-380 in Combination with Standard-of-Care Therapy in Cancer Patients with Cachexia (NCT05865535).[6][8]

Objectives:

- Primary: To evaluate the safety and tolerability of AV-380 and determine the recommended Phase 2 dose.[6]
- Secondary: To assess the pharmacokinetics (PK) and pharmacodynamics (PD) of AV-380, and its immunogenicity.
- Exploratory: To evaluate changes in body weight and other patient-reported outcomes related to cachexia.[6]



Study Design: Open-label, multicenter, dose-escalation Phase 1b clinical trial.[6]

Patient Population (Key Inclusion Criteria):

- Adults (≥18 years) with a histologically confirmed solid tumor who are receiving standard-ofcare antineoplastic therapy.[6]
- Diagnosis of cachexia as per international consensus criteria (e.g., weight loss >5% in the past 6 months).[7]
- ECOG performance status of ≤2.[6]
- Life expectancy of ≥3 months.[6]

Patient Population (Key Exclusion Criteria):

- Known brain metastases, unless treated and stable.
- Cachexia caused by non-cancer-related conditions.[7]
- Myocardial infarction or Grade 3/4 heart failure within the last 3 months.

Treatment:

- Patients are enrolled in cohorts and receive escalating doses of AV-380 in combination with their ongoing standard-of-care chemotherapy.
- Patients continue on AV-380 until unacceptable toxicity, completion of a set number of courses (e.g., 4), or withdrawal of consent.[8]

Assessments:

- Safety: Monitored through the incidence of dose-limiting toxicities, adverse events (graded by NCI CTCAE v5), and laboratory tests.[6]
- Pharmacokinetics: Serial blood draws to determine the PK profile of AV-380.



- Pharmacodynamics and Efficacy: Regular assessments of body weight, muscle mass, and patient-reported outcomes using validated tools such as the Functional Assessment of Anorexia Cachexia Therapy (FAACT).[6]
- Biomarkers: Measurement of circulating GDF-15 levels and potential anti-drug antibodies.

Statistical Analysis: Data will be summarized descriptively for each cohort.[8]

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